molecular formula C7H3BrClN3O B8335362 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde

2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde

Cat. No. B8335362
M. Wt: 260.47 g/mol
InChI Key: AVKOBWDVWAMCBD-UHFFFAOYSA-N
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Patent
US09334278B2

Procedure details

To a stirred suspension of (2-bromo-3-chloro-7-hydroxymethyl-pyrrolo[2,3-b]pyrazin-5-yl)-methanol (2.0 g, 6.84 mmol) in acetone (67 mL) was added Jone's reagent (2.12 mL) and the mixture stirred at room temperature for 20 min. The mixture was cooled then filtered through a pad of celite and the filtrate was concentrated in vacuo. The residue was diluted with THF (35 mL) and 1 N NaOH solution (18 mL). The resulting mixture was stirred at room temperature for 16 h, then concentrated in vacuo to ˜20 mL and adjusted to pH7 by addition of 1N HCl. The mixture was extracted with ethyl acetate (100 mL×3), dried and concentrated to give 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde (1.4 g, 80%) as a brown solid. LC-MS: 260.2 (M−H). This was used directly without further purification.
Name
(2-bromo-3-chloro-7-hydroxymethyl-pyrrolo[2,3-b]pyrazin-5-yl)-methanol
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
67 mL
Type
solvent
Reaction Step One
[Compound]
Name
reagent
Quantity
2.12 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]=[C:4]2[C:11]([CH2:12][OH:13])=[CH:10][N:9](CO)[C:5]2=[N:6][C:7]=1[Cl:8]>CC(C)=O>[Br:1][C:2]1[N:3]=[C:4]2[C:11]([CH:12]=[O:13])=[CH:10][NH:9][C:5]2=[N:6][C:7]=1[Cl:8]

Inputs

Step One
Name
(2-bromo-3-chloro-7-hydroxymethyl-pyrrolo[2,3-b]pyrazin-5-yl)-methanol
Quantity
2 g
Type
reactant
Smiles
BrC=1N=C2C(=NC1Cl)N(C=C2CO)CO
Name
Quantity
67 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
reagent
Quantity
2.12 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
then filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with THF (35 mL) and 1 N NaOH solution (18 mL)
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature for 16 h
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to ˜20 mL
ADDITION
Type
ADDITION
Details
adjusted to pH7 by addition of 1N HCl
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (100 mL×3)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC=1N=C2C(=NC1Cl)NC=C2C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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